2,3,5,6-Tetramethylpyrazine

Catalog No.
S545484
CAS No.
1124-11-4
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetramethylpyrazine

CAS Number

1124-11-4

Product Name

2,3,5,6-Tetramethylpyrazine

IUPAC Name

2,3,5,6-tetramethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3

InChI Key

FINHMKGKINIASC-UHFFFAOYSA-N

SMILES

CC1=C(C)N=C(C)C(C)=N1

Solubility

0.1 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water; soluble in oils, propylene glycol, organic solvents
very soluble (in ethanol)

Synonyms

chuanxiongzine, ligustrazine, Liqustrazine, tetramethyl pyrazine, tetramethylpyrazine, tetramethylpyrazine hydrochloride, TMPZ

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C

Description

The exact mass of the compound Tetramethylpyrazine is 136.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oils, propylene glycol, organic solventsvery soluble (in ethanol)<0.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Antioxidant Properties

Studies suggest tetramethylpyrazine may possess anti-inflammatory and antioxidant properties. Research has shown it can reduce inflammation markers in rats with induced inflammatory conditions [Source: Selleck Chemicals - Tetramethylpyrazine ] . Additionally, it exhibits antioxidant effects by potentially reducing the generation of free radicals within cells [Source: Selleck Chemicals - Tetramethylpyrazine ].

These properties make tetramethylpyrazine a potential candidate for research into various inflammatory diseases and conditions associated with oxidative stress.

Neuroprotective Effects

Some research suggests tetramethylpyrazine may have neuroprotective properties. Studies in rats have shown it may improve memory and learning, potentially offering benefits for neurodegenerative diseases like Alzheimer's and dementia [Source: Wikipedia - Tetramethylpyrazine ]. However, more research is needed to understand its mechanisms and potential applications in humans.

Other Potential Applications

Preliminary research suggests tetramethylpyrazine may have other potential applications, including:

  • Cardiovascular health: Studies suggest it may improve blood flow and reduce blood clotting [Source: Selleck Chemicals - Tetramethylpyrazine ]
  • Metabolic health: Research suggests it may have some effect on blood sugar control [Source: National Institutes of Health - PubChem - Tetramethylpyrazine ]

2,3,5,6-Tetramethylpyrazine is an organic compound classified within the pyrazine family, characterized by the molecular formula C8H12N2C_8H_{12}N_2 and a molecular weight of approximately 136.19 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 77 to 80 °C and a boiling point of about 190 °C. It is known for its distinctive nutty and chocolate-like aroma, making it valuable in flavoring and fragrance applications .

The compound has been isolated from various natural sources, including Ephedra sinica, and is recognized for its potential therapeutic benefits in treating conditions such as asthma, heart failure, and rhinitis .

Typical of pyrazines. Notably:

  • Condensation Reactions: It can be synthesized through the condensation of 2,3-butanedione with 2,3-butanediamine or via the reaction of butanone with ethyl nitrite .
  • Oxidation: The compound can also be oxidized to yield various derivatives depending on the conditions employed during synthesis .
  • Substitution Reactions: The presence of methyl groups allows for potential electrophilic substitution reactions at the pyrazine ring.

Research indicates that 2,3,5,6-tetramethylpyrazine exhibits several biological activities:

  • Vasodilation: At a concentration of 0.1 mM, it induces vasodilation in isolated rat artery strips .
  • Neuroprotective Effects: In studies involving focal cerebral ischemia models, it has been shown to decrease infarct volume and reduce apoptosis markers like caspase-3 activation .
  • Antioxidant Properties: It reduces reactive oxygen species production in neuronal cells exposed to excitotoxic conditions .

These properties suggest its potential use in treating cardiovascular and neurological disorders.

Several methods exist for synthesizing 2,3,5,6-tetramethylpyrazine:

  • Chemical Synthesis:
    • A common method involves the condensation of 2,3-butanedione with 2,3-butanediamine under acidic conditions.
    • Another method includes the reaction of butanone with ethyl nitrite followed by cyclization and steam distillation to purify the product .
  • Biological Synthesis:
    • Microbial fermentation processes utilizing glucose as a substrate have been explored for producing this compound naturally .

Recent advancements have focused on optimizing these methods to enhance yield while minimizing environmental impact.

2,3,5,6-Tetramethylpyrazine has diverse applications across various fields:

  • Flavoring Agent: Widely used in food products for its nutty flavor profile.
  • Fragrance Component: Employed in perfumes due to its pleasant aroma.
  • Pharmaceuticals: Investigated for its therapeutic effects on vascular diseases and neurological conditions .
  • Pesticides: Its synthesis is also relevant in agricultural chemistry for developing pest control agents .

Interaction studies involving 2,3,5,6-tetramethylpyrazine have revealed its ability to form cocrystals with compounds like 4-hydroxybenzoic acid. These interactions can influence the physical properties of both compounds and are significant in pharmaceutical formulation development . Additionally, solid-state NMR studies have been conducted to explore how halogen bonding affects the dynamics of methyl groups within the molecule .

Several compounds share structural similarities with 2,3,5,6-tetramethylpyrazine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethylpyrazineC7H8N2Fewer methyl groups; less potent biological activity.
3-MethylpyrazineC7H8N2Similar structure but different methyl positioning; distinct odor profile.
Ligustrazine (4-Methyl-1-pyrazinyl)C9H12N2Contains an additional carbon; used primarily in traditional medicine.
PyrazinamideC5H6N4OUsed as an anti-tuberculosis medication; different functional groups present.

The unique arrangement of four methyl groups in 2,3,5,6-tetramethylpyrazine contributes to its specific biological activities and applications that distinguish it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
white crystals or powder with a musty, fermented, coffee odou

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Boiling Point

190.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

1.28 (LogP)
1.28

Appearance

Solid powder

Melting Point

86 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V80F4IA5XG

Related CAS

76494-51-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Irritant

Irritant

Other CAS

1124-11-4

Wikipedia

Tetramethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,3,5,6-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhang Q, Singh S, Stuckey DC. Fouling reduction using adsorbents/flocculants in a submerged anaerobic membrane bioreactor. Bioresour Technol. 2017 May 5;239:226-235. doi: 10.1016/j.biortech.2017.05.022. [Epub ahead of print] PubMed PMID: 28521233.
2: Ricciardi A, Gentilotti E, Coppola L, Maffongelli G, Cerva C, Malagnino V, Mari A, Di Veroli A, Berrilli F, Apice F, Toschi N, Di Cave D, Parisi SG, Andreoni M, Sarmati L. Infectious disease ward admission positively influences P. jiroveci pneumonia (PjP) outcome: A retrospective analysis of 116 HIV-positive and HIV-negative immunocompromised patients. PLoS One. 2017 May 15;12(5):e0176881. doi: 10.1371/journal.pone.0176881. eCollection 2017. PubMed PMID: 28505159.
3: Li L, Chu L, Fang Y, Yang Y, Qu T, Zhang J, Yin Y, Gu J. Preconditioning of bone marrow-derived mesenchymal stromal cells by tetramethylpyrazine enhances cell migration and improves functional recovery after focal cerebral ischemia in rats. Stem Cell Res Ther. 2017 May 12;8(1):112. doi: 10.1186/s13287-017-0565-7. PubMed PMID: 28499457; PubMed Central PMCID: PMC5429508.
4: Zhang Y, Ren P, Kang Q, Liu W, Li S, Li P, Liu H, Shang J, Zhang L, Gong Y, Zhou M. Effect of Tetramethylpyrazine on Atherosclerosis and SCAP/SREBP-1c Signaling Pathway in ApoE(-/-) Mice Fed with a High-Fat Diet. Evid Based Complement Alternat Med. 2017;2017:3121989. doi: 10.1155/2017/3121989. Epub 2017 Apr 12. PubMed PMID: 28491104; PubMed Central PMCID: PMC5405370.
5: Hernán-Gómez A, Kennedy AR, Hevia E. C-N Bond Activation and Ring Opening of a Saturated N-Heterocyclic Carbene by Lateral Alkali-Metal-Mediated Metalation. Angew Chem Int Ed Engl. 2017 May 10. doi: 10.1002/anie.201702246. [Epub ahead of print] PubMed PMID: 28489261.
6: Uzelac M, Kennedy AR, Hevia E. Trans-Metal-Trapping Meets Frustrated-Lewis-Pair Chemistry: Ga(CH(2)SiMe(3))(3)-Induced C-H Functionalizations. Inorg Chem. 2017 May 9. doi: 10.1021/acs.inorgchem.7b00549. [Epub ahead of print] PubMed PMID: 28485929.
7: Lotfi S, Tammari E, Nezhadali A. Mechanistic study of in vitro chemical interaction of trimipramine drug with barbituric derivative after its oxidation: Electrochemical synthesis of new dibenzazepine derivative. Mater Sci Eng C Mater Biol Appl. 2017 Jul 1;76:153-160. doi: 10.1016/j.msec.2017.03.022. Epub 2017 Mar 7. PubMed PMID: 28482512.
8: Egwuatu CC, Iwuafor AA, Egwuatu TO, Akujobi CN, Nnachi AU, Aghanya IN, Ogunsola FT, Oduyebo OO. EFFECT OF TRIMETHOPRIM-SULFAMETHOXAZOLE PROPHYLAXIS ON FAECAL CARRIAGE RATES OF RESISTANT ISOLATES OF ESCHERICHIA COLI IN HIV-INFECTED ADULT PATIENTS IN LAGOS. Afr J Infect Dis. 2016 May 1;10(2):156-163. doi: 10.21010/ajid.v10i2.12. eCollection 2016. PubMed PMID: 28480451; PubMed Central PMCID: PMC5411991.
9: Jin ZH, Lou ZH, Lou ZC. Assessment and spontaneous healing outcomes of traumatic eardrum perforation with bleeding. Am J Otolaryngol. 2017 Apr 24. pii: S0196-0709(17)30080-7. doi: 10.1016/j.amjoto.2017.04.014. [Epub ahead of print] PubMed PMID: 28479299.
10: Lan L, Guo M, Ai Y, Chen F, Zhang Y, Xia L, Huang D, Niu L, Zheng Y, Suzuki CK, Zhang Y, Liu Y, Lu B. Tetramethylpyrazine blocks TFAM degradation and up-regulates mitochondrial DNA copy number by interacting with TFAM. Biosci Rep. 2017 May 17;37(3). pii: BSR20170319. doi: 10.1042/BSR20170319. Print 2017 Jun 30. PubMed PMID: 28465355.
11: Ma HX, He L, Cai SW, Xin XL, Shi HD, Zhou L, Shi XJ. [Analysis of the spectrum and resistance of pathogen causing sepsis in patients with severe acute pancreatitis]. Zhonghua Wai Ke Za Zhi. 2017 May 1;55(5):378-383. doi: 10.3760/cma.j.issn.0529-5815.2017.05.014. Chinese. PubMed PMID: 28464580.
12: Pu Z, Zhang C, Amiinu IS, Li W, Wu L, Mu S. General Strategy for the Synthesis of Transition-Metal Phosphide/N-Doped Carbon Frameworks for Hydrogen and Oxygen Evolution. ACS Appl Mater Interfaces. 2017 May 17;9(19):16187-16193. doi: 10.1021/acsami.7b02069. Epub 2017 May 4. PubMed PMID: 28452469.
13: Li W, Gao X, Xiong D, Xia F, Liu J, Song WG, Xu J, Thalluri SM, Cerqueira MF, Fu X, Liu L. Vapor-solid synthesis of monolithic single-crystalline CoP nanowire electrodes for efficient and robust water electrolysis. Chem Sci. 2017 Apr 1;8(4):2952-2958. doi: 10.1039/c6sc05167g. Epub 2017 Jan 23. PubMed PMID: 28451361; PubMed Central PMCID: PMC5376710.
14: Chen L, Liu T, Wang Q, Liu J. Anti-inflammatory effect of combined tetramethylpyrazine, resveratrol and curcumin in vivo. BMC Complement Altern Med. 2017 Apr 27;17(1):233. doi: 10.1186/s12906-017-1739-7. PubMed PMID: 28449676; PubMed Central PMCID: PMC5408375.
15: Wu N, Xu L, Yang Y, Yu N, Zhang Z, Chen P, Zhang J, Tang M, Yuan M, Ge J, Yu K, Zhuang J. Tetramethylpyrazine-mediated regulation of CXCR4 in retinoblastoma is sensitive to cell density. Mol Med Rep. 2017 May;15(5):2481-2488. doi: 10.3892/mmr.2017.6293. Epub 2017 Mar 7. PubMed PMID: 28447713; PubMed Central PMCID: PMC5428395.
16: Genç N, Doğan EC, Narcı AO, Bican E. Multi-Response Optimization of Process Parameters for Imidacloprid Removal by Reverse Osmosis Using Taguchi Design. Water Environ Res. 2017 May 1;89(5):440-450. doi: 10.2175/106143017X14839994523460. PubMed PMID: 28442004.
17: Merla C, Pakhomov AG, Semenov I, Vernier PT. Frequency spectrum of induced transmembrane potential and permeabilization efficacy of bipolar electric pulses. Biochim Biophys Acta. 2017 Jul;1859(7):1282-1290. doi: 10.1016/j.bbamem.2017.04.014. Epub 2017 Apr 18. PubMed PMID: 28432034.
18: Manarelli MM, Delbem ACB, Báez-Quintero LC, de Moraes FRN, Cunha RF, Pessan JP. Fluoride varnishes containing sodium trimetaphosphate reduce enamel demineralization in vitro. Acta Odontol Scand. 2017 Jul;75(5):376-378. doi: 10.1080/00016357.2017.1318448. Epub 2017 Apr 21. PubMed PMID: 28431491.
19: Cherazard R, Epstein M, Doan TL, Salim T, Bharti S, Smith MA. Antimicrobial Resistant Streptococcus pneumoniae: Prevalence, Mechanisms, and Clinical Implications. Am J Ther. 2017 May;24(3):e361-e369. doi: 10.1097/MJT.0000000000000551. PubMed PMID: 28430673.
20: Li W, Zhang S, Fan Q, Zhang F, Xu S. Hierarchically scaffolded CoP/CoP(2) nanoparticles: controllable synthesis and their application as a well-matched bifunctional electrocatalyst for overall water splitting. Nanoscale. 2017 May 4;9(17):5677-5685. doi: 10.1039/c7nr01017f. PubMed PMID: 28426060.

Explore Compound Types